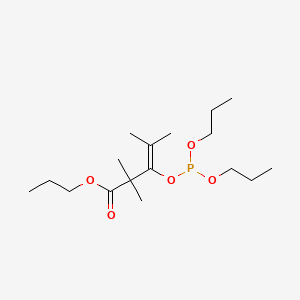
Propyl 3-((dipropoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 3-((dipropoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is an organophosphorus compound with a complex structure that includes both ester and phosphine oxide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 3-((dipropoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 2,2,4-trimethyl-3-pentenoic acid, which is then esterified with propanol to form propyl 2,2,4-trimethyl-3-pentenoate.
Phosphorylation: The ester is then reacted with dipropoxyphosphine oxide under controlled conditions to introduce the phosphine oxide group. This step often requires the use of a catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine oxide group, leading to the formation of phosphonic acids.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The ester and phosphine oxide groups can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phosphonic acids and their derivatives.
Reduction: Alcohols and reduced phosphine oxides.
Substitution: Various substituted esters and phosphine oxides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Propyl 3-((dipropoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is used as a reagent for introducing phosphine oxide groups into molecules. It serves as a precursor for the synthesis of more complex organophosphorus compounds.
Biology
The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein modification. Its phosphine oxide group can form strong bonds with metal ions, making it useful in metalloprotein studies.
Medicine
Research is ongoing into the potential use of this compound in drug development, particularly as a scaffold for designing inhibitors of enzymes that play a role in diseases such as cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other materials that require the incorporation of phosphorus-containing groups.
Mechanism of Action
The mechanism by which Propyl 3-((dipropoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate exerts its effects involves the interaction of its phosphine oxide group with various molecular targets. This group can coordinate with metal ions, influencing catalytic processes and enzyme activities. The ester group can undergo hydrolysis, releasing the active phosphine oxide moiety, which then interacts with its target.
Comparison with Similar Compounds
Similar Compounds
- Propyl 3-(diphenylphosphino)oxy-2,2,4-trimethyl-3-pentenoate
- Propyl 3-(diethoxyphosphino)oxy-2,2,4-trimethyl-3-pentenoate
- Propyl 3-(dimethoxyphosphino)oxy-2,2,4-trimethyl-3-pentenoate
Uniqueness
Propyl 3-((dipropoxyphosphino)oxy)-2,2,4-trimethyl-3-pentenoate is unique due to its specific combination of ester and dipropoxyphosphine oxide groups. This combination allows for a diverse range of chemical reactions and applications that are not possible with similar compounds. Its ability to undergo both oxidation and reduction reactions, as well as its potential for nucleophilic substitution, makes it a versatile reagent in both research and industrial applications.
Properties
CAS No. |
32674-66-1 |
|---|---|
Molecular Formula |
C17H33O5P |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
propyl 3-dipropoxyphosphanyloxy-2,2,4-trimethylpent-3-enoate |
InChI |
InChI=1S/C17H33O5P/c1-8-11-19-16(18)17(6,7)15(14(4)5)22-23(20-12-9-2)21-13-10-3/h8-13H2,1-7H3 |
InChI Key |
MBMLVHGZAPNDPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C)(C)C(=C(C)C)OP(OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)
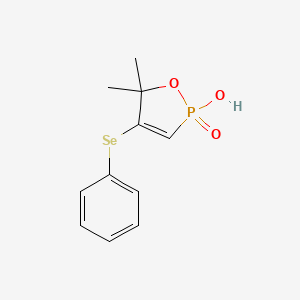


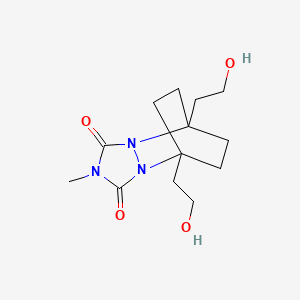
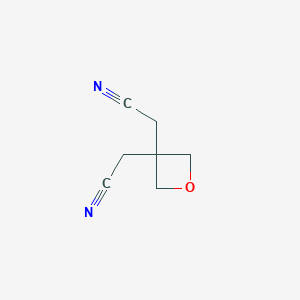
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
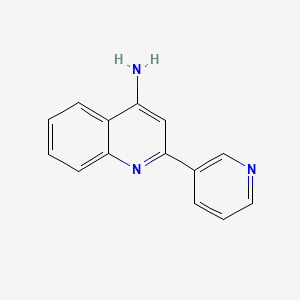
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
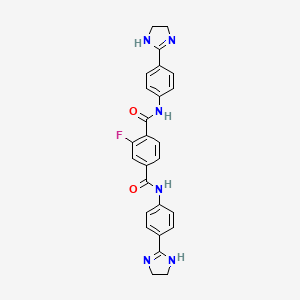
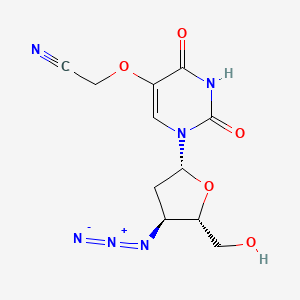
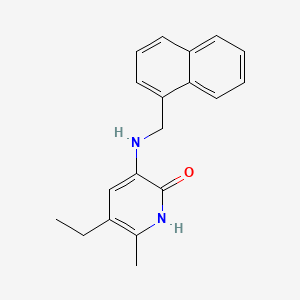
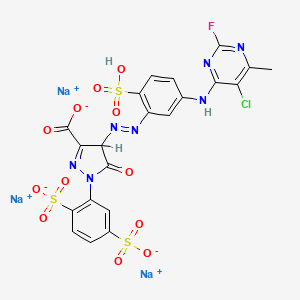
![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)
